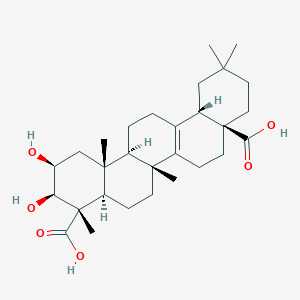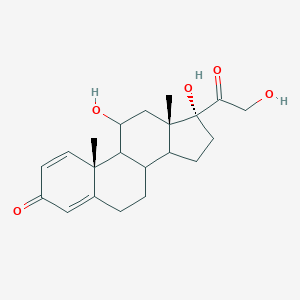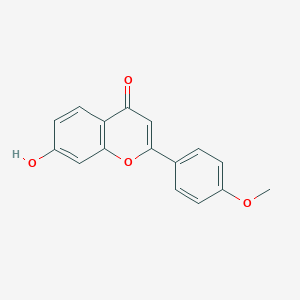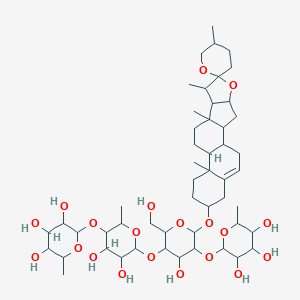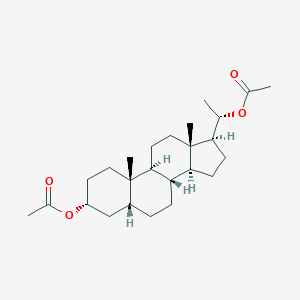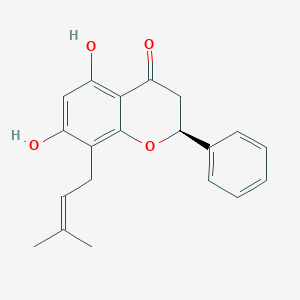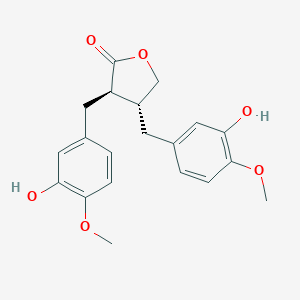
Prunasin
Übersicht
Beschreibung
Prunasin ist ein cyanogenes Glykosid, genauer gesagt das Glucosid von ®-Mandelonitril. Es kommt in verschiedenen Arten der Gattung Prunus vor, wie z. B. Prunus japonica und Prunus maximowiczii, sowie in Bittermandeln. This compound ist ein biosynthetischer Vorläufer und Zwischenprodukt bei der Biosynthese von Amygdalin, der Verbindung, die für den Geschmack von Bittermandeln verantwortlich ist .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: this compound kann unter Verwendung von gentechnisch verändertem Escherichia coli synthetisiert werden, das Uridindiphosphatglucosyltransferase (UGT85A47) aus der japanischen Aprikose exprimiert. Der Prozess beinhaltet den Verbrauch von Uridindiphosphatglucose und die Synthese von this compound aus Mandelonitril . Die Reaktionsbedingungen umfassen die Koexpression von Genen, die für Uridindiphosphatglucose-Biosyntheseenzyme kodieren, was die Prunasinproduktion deutlich verbessert .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt durch mikrobielle Produktion unter Verwendung von Escherichia coli. Diese Methode wird aufgrund ihrer Effizienz und Praktikabilität der chemischen Synthese vorgezogen. Die gentechnisch veränderten Escherichia coli-Zellen produzieren this compound aus racemischem Mandelonitril und Glucose, wobei Produktionsmengen von bis zu 2,3 g/L erreicht werden .
Wissenschaftliche Forschungsanwendungen
Prunasin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter in Chemie, Biologie, Medizin und Industrie. In der Chemie wird this compound für seine Rolle bei der Biosynthese von cyanogenen Glykosiden untersucht. In der Biologie wird es verwendet, um Pflanzenabwehrmechanismen und die Biosynthese von Sekundärmetaboliten zu verstehen. In der Medizin wurde this compound auf seine entzündungshemmenden Eigenschaften und seine potenzielle Verwendung als Biomarker für die Endodormanz bei Pflanzen untersucht .
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Freisetzung von Cyanwasserstoff bei Hydrolyse. Dieser Prozess beinhaltet die enzymatische Wirkung von β-Glucosidase und Hydroxynitril-Lyase, die this compound in Benzaldehyd und Cyanwasserstoff abbauen. Die Freisetzung von Cyanwasserstoff hemmt Cytochrom c Oxidase im zellulären Atmungssystem und bietet so einen Abwehrmechanismus gegen Pflanzenfresser und Mikroorganismen .
Wirkmechanismus
- Role : It serves as a precursor for amygdalin, the compound responsible for the bitter taste in almonds .
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
Prunasin plays a crucial role in biochemical reactions. It can be degraded to hydrogen cyanide, glucose, and benzaldehyde by the action of the β-glucosidase this compound hydrolase (PH) and mandelonitirile lyase, or it can be glucosylated to form amygdalin . The tissue and cellular localization of PHs varies during fruit development in different almond cultivars .
Cellular Effects
The effects of this compound on cells are largely related to its degradation products. Hydrogen cyanide, one of the degradation products, inhibits cytochrome c-oxidase in the cellular respiration system . This suggests that this compound may influence cell function by affecting cellular respiration.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with enzymes such as PH and mandelonitirile lyase. These enzymes catalyze the degradation of this compound, leading to the release of hydrogen cyanide, glucose, and benzaldehyde .
Metabolic Pathways
This compound is involved in the cyanogenic glycoside biosynthetic pathway. It is derived from Phe and can be converted into amygdalin through glucosylation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prunasin can be synthesized using engineered Escherichia coli expressing uridine diphosphate glucosyltransferase (UGT85A47) from Japanese apricot. The process involves the consumption of uridine diphosphate glucose and the synthesis of this compound from mandelonitrile . The reaction conditions include the co-expression of genes encoding uridine diphosphate glucose biosynthetic enzymes, which significantly improve this compound production .
Industrial Production Methods: Industrial production of this compound is achieved through microbial production using Escherichia coli. This method is preferred over chemical synthesis due to its efficiency and practicality. The engineered Escherichia coli cells produce this compound from racemic mandelonitrile and glucose, with production levels reaching up to 2.3 g/L .
Analyse Chemischer Reaktionen
Prunasin wird hydrolysiert, um Benzaldehyd und Cyanwasserstoff zu bilden. Diese Reaktion wird durch eine Kombination aus β-Glucosidase und Hydroxynitril-Lyase katalysiert . Die Hydrolyse von this compound ist eine häufige Reaktion, insbesondere in Pflanzen, wo sie als Abwehrmechanismus gegen Pflanzenfresser und Mikroorganismen dient .
Vergleich Mit ähnlichen Verbindungen
Prunasin ähnelt anderen cyanogenen Glykosiden wie Amygdalin und Sambunigrin. Amygdalin ist ein Diglucosid von this compound, während Sambunigrin ein Diastereomer von this compound ist, das von (S)-Mandelonitril abgeleitet ist. This compound ist einzigartig in seiner Rolle als biosynthetischer Vorläufer von Amygdalin und seinem Vorkommen in verschiedenen Prunus-Arten .
Liste ähnlicher Verbindungen:- Amygdalin
- Sambunigrin
- Prunasinamid
- Prunasinsäure
- Prunasinitril
Eigenschaften
IUPAC Name |
(2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10+,11+,12-,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSZEJFBGODIJW-GMDXDWKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018995 | |
| Record name | Prunasin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prunasin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
99-18-3 | |
| Record name | Prunasin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prunasin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prunasin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(β-D-glucopyranosyloxy)phenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRUNASIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14W4BPM5FB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prunasin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 - 148 °C | |
| Record name | Prunasin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of prunasin?
A1: this compound has a molecular formula of C14H17NO6 and a molecular weight of 295.29 g/mol. []
Q2: Is there spectroscopic data available for this compound?
A2: Yes, researchers have utilized various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate the structure and characteristics of this compound. [, ] 1H-NMR spectroscopy has proven particularly valuable for quantifying this compound in plant extracts. []
Q3: How stable is this compound in different solutions?
A3: Studies have shown that this compound standards dissolved in methanol can undergo chemical changes over time. This might be due to degradation or reactions with impurities in the standard. Removing the standard from methanol and re-dissolving it later can potentially prevent these changes. []
Q4: How is this compound synthesized in plants?
A4: this compound biosynthesis in plants involves a multi-step enzymatic pathway. The process often begins with the amino acid L-phenylalanine, which is converted to phenylacetaldoxime by cytochrome P450 enzymes (CYPs) such as CYP79A125. [] Subsequent enzymatic reactions, sometimes involving additional CYPs like CYP706C55 and CYP71B103, lead to the formation of mandelonitrile. [] Finally, a UDP-glucosyltransferase, such as UGT85A59 or UGT87, catalyzes the glucosylation of mandelonitrile to produce this compound. [, ]
Q5: What is the role of the seed coat in this compound biosynthesis in almonds?
A5: Research suggests that the seed coat, or testa, plays a significant role in this compound biosynthesis, particularly in bitter almonds. The enzyme UGT85A19, responsible for converting (R)-mandelonitrile to this compound, is highly concentrated in the testa. [] This suggests that this compound synthesized in the seed coat may act as a precursor for amygdalin, a related cyanogenic diglucoside, which accumulates in the embryo. [, ]
Q6: How is this compound metabolized in organisms that consume it?
A6: Upon ingestion, this compound can be further metabolized by both the consuming organism and its gut microbiota. In rats, this compound is a significant source of urinary thiocyanate. [] In bees, this compound can be further degraded by gut bacteria into hydrogen cyanide. [, ] The specific degradation pathway appears to be strain-specific and can involve different enzymes and intermediates. []
Q7: What are the potential applications of this compound?
A7: this compound has shown potential in various areas, including:* Anti-inflammatory properties: Studies suggest that this compound may exhibit anti-inflammatory effects. []* Cosmetics and personal care: Extracts from apricot kernels, which contain this compound, have demonstrated an ability to suppress the generation of androstenone, a key compound in body odor. [] This suggests potential applications in deodorants and other personal care products.
Q8: What factors influence the toxicity of this compound-containing plants?
A8: Several factors can influence the toxicity of plants containing this compound, including:* Plant species and variety: Different plant species and even varieties within the same species can have varying concentrations of this compound and other cyanogenic glycosides. [, , , ]* Plant part: Cyanogenic glycoside concentrations often differ between various plant parts, such as leaves, stems, roots, and fruits. [, , , ] * Environmental factors: Factors like soil nitrogen content and CO2 levels can influence this compound levels in certain plants. [, ]* Processing and preparation: Cooking or other forms of processing can reduce the levels of cyanogenic glycosides in food. []
Q9: What are the symptoms of cyanide poisoning?
A9: Cyanide poisoning can cause a range of symptoms, including nausea, vomiting, headache, dizziness, cyanosis (bluish skin), liver damage, hypotension, fever, mental confusion, and even death. []
Q10: What analytical methods are used to detect and quantify this compound?
A10: Common methods for this compound analysis include:* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection or mass spectrometry (HPLC-MS or LC-MS/MS), is widely used to separate and quantify this compound in plant extracts and biological samples. [, , , , , , , , ] * (1)H-NMR Spectroscopy: This technique offers a rapid and direct method for quantifying this compound and amygdalin in dried plant materials without extensive pre-purification. [] * Colorimetric Assays: These assays are based on the detection of HCN released from the enzymatic hydrolysis of this compound. [, , ]
Q11: What are some areas of ongoing research related to this compound?
A11: Ongoing research on this compound focuses on various aspects, including:* Understanding the ecological role of this compound in plant defense mechanisms. [, , ]* Investigating the potential therapeutic applications of this compound, particularly its anti-inflammatory properties. [] * Developing efficient and sustainable methods for producing this compound for pharmaceutical and industrial use. []* Further exploring the interactions between this compound, gut microbiota, and host organisms. [, ]* Evaluating the impact of environmental factors on this compound production in plants. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


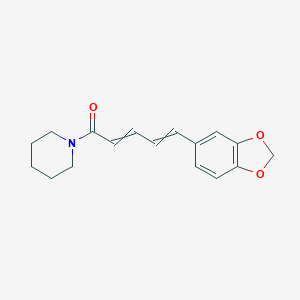

![8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid;5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B192139.png)

